molecular formula C10H12O3 B1601847 Ethyl 3-hydroxy-2-methylbenzoate CAS No. 141607-09-2

Ethyl 3-hydroxy-2-methylbenzoate

Cat. No.: B1601847
CAS No.: 141607-09-2
M. Wt: 180.2 g/mol
InChI Key: WWTLEVOTRVPTOD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, specifically an ester formed from 3-hydroxy-2-methylbenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-methylbenzoate can be synthesized through the esterification of 3-hydroxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions for an extended period, followed by purification steps to isolate the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxy-3-methylbenzoate: Similar structure but with different positioning of the hydroxyl and methyl groups.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

  • **Ethyl 3-hydroxyben

Properties

IUPAC Name

ethyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTLEVOTRVPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572163
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141607-09-2
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-Hydroxy-2-methylbenzoic acid (5.04 g, 33.12 mmol) and p-Toluenesulfonic acid monohydrate (0.741 g, 3.89 mmol) in abs ethanol (150 ml) was refluxed for 16 hours or until all the starting material is consumed. The reaction mixture was concentrated, diluted with EtOAc (30 ml) and washed with water (20 ml). The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1) to give the title compound.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
0.741 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (2.0 g, 13 mmol) in absolute ethanol (20 mL) was added sulfuric acid (2.0 mL, 37 mmol). The resulting mixture was stirred at 90° C. for 16 hours. The reaction was cooled to room temperature then diluted with water (20 mL). The mixture was extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (50 mL), dried over magnesium sulfate and concentrated under vacuum to give ethyl 3-hydroxy-2-methylbenzoate (116a, 2.4 g, 99% yield) as yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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